(1S,2R)-1-Amino-2-ethenylcyclopropane-1-carboxylic acid

BACE1 Alzheimer's disease β-secretase

(1S,2R)-1-Amino-2-ethenylcyclopropane-1-carboxylic acid (CAS 208941-76-8) is a chiral, non-proteinogenic cyclic α-amino acid featuring a conformationally constrained cyclopropane ring bearing a vinyl substituent at the C2 position. It is the (1S,2R) enantiomer of 1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA).

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 208941-76-8
Cat. No. B13814358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-1-Amino-2-ethenylcyclopropane-1-carboxylic acid
CAS208941-76-8
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC=CC1CC1(C(=O)O)N
InChIInChI=1S/C6H9NO2/c1-2-4-3-6(4,7)5(8)9/h2,4H,1,3,7H2,(H,8,9)/t4-,6-/m0/s1
InChIKeyGALLMPFNVWUCGD-NJGYIYPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2R)-1-Amino-2-ethenylcyclopropane-1-carboxylic acid – A Stereochemically Defined Cyclopropane α-Amino Acid Building Block for Neuroscience and Antiviral Research


(1S,2R)-1-Amino-2-ethenylcyclopropane-1-carboxylic acid (CAS 208941-76-8) is a chiral, non-proteinogenic cyclic α-amino acid featuring a conformationally constrained cyclopropane ring bearing a vinyl substituent at the C2 position [1]. It is the (1S,2R) enantiomer of 1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA). While the opposite (1R,2S) enantiomer is widely recognized as the essential pharmacophoric unit in FDA-approved HCV NS3/4A protease inhibitors such as simeprevir and the clinical candidate BILN 2061 (ciluprevir), the (1S,2R) enantiomer has emerged as a critical stereochemical determinant for β-secretase 1 (BACE1) inhibitor programs, where the cis-(1S,2R) configuration uniquely enables an alternative binding mode via CH–π interaction with the Tyr71 side chain of BACE1 [2]. This compound serves as a key chiral intermediate for neuroscience-targeted drug discovery and as an essential stereochemical probe for structure–activity relationship (SAR) studies involving cyclopropane-containing amino acids.

Why (1S,2R)-1-Amino-2-ethenylcyclopropane-1-carboxylic acid Cannot Be Replaced by Generic Cyclopropane Amino Acids or the Opposite Enantiomer


The stereochemical configuration at the C1 and C2 positions of the cyclopropane ring is the dominant determinant of biological target engagement for vinyl-cyclopropane amino acids. The (1S,2R) and (1R,2S) enantiomers are not interchangeable: the (1R,2S) configuration is required for HCV NS3 protease inhibition, while the cis-(1S,2R) configuration is essential for productive BACE1 binding [1]. Experimental data demonstrate that the (1S,2R) isomer (compound 6) exhibits a BACE1 IC₅₀ of 157 µM, whereas its (1R,2S) enantiomer (ent-6) is approximately 4-fold less potent with an IC₅₀ of 619 µM, and the trans diastereomers (7 and ent-7) show no detectable BACE1 inhibitory activity at concentrations up to 2,000 µM [1]. Furthermore, the vinyl substituent cannot be omitted: the parent 1-aminocyclopropane-1-carboxylic acid (ACC) lacks the vinyl group that is critical for both the CH–π interaction with BACE1 Tyr71 and the enhanced potency observed in HCV protease inhibitor series, where vinyl-ACCA-containing tetrapeptides are up to 34-fold more potent than their non-vinyl ACCA counterparts [2]. These stereochemistry- and substituent-dependent activity cliffs preclude generic substitution.

Quantitative Differentiation Evidence for (1S,2R)-1-Amino-2-ethenylcyclopropane-1-carboxylic acid Against Closest Analogs


Stereochemistry-Dependent BACE1 Inhibition: (1S,2R) Configuration Delivers 4-Fold Greater Potency Than the (1R,2S) Enantiomer

In a systematic evaluation of four stereoisomeric cyclopropane-based BACE1 inhibitors, the cis-(1S,2R) isomer (compound 6) exhibited the most potent BACE1 inhibitory activity among all four stereoisomers. The (1S,2R) isomer achieved an IC₅₀ of 157 µM (ligand efficiency LE = 0.29 kcal/mol per heavy atom), while its enantiomer ent-6 possessing the (1R,2S) configuration displayed an IC₅₀ of 619 µM (LE = 0.24), representing a 3.94-fold loss in potency solely attributable to stereochemical inversion [1]. The two trans cyclopropane isomers (7 and ent-7) were completely inactive at concentrations up to 2,000 µM, confirming that both the cis relative configuration and the (1S,2R) absolute configuration are required for BACE1 binding [1]. X-ray crystallographic analysis of the BACE1–compound 6 complex (PDB: 3VV8) revealed that the unique inhibitory activity of the (1S,2R) isomer is mechanistically driven by an apparent CH–π interaction between the rigid cyclopropane ring and the Tyr71 side chain of BACE1—a binding interaction that cannot be formed by the (1R,2S) enantiomer due to the altered spatial orientation of the cyclopropane ring [1].

BACE1 Alzheimer's disease β-secretase stereochemistry-activity relationship cyclopropane conformational restriction

Target Selectivity Inversion: (1S,2R) Configuration Favors BACE1 While (1R,2S) Drives HCV NS3 Protease Inhibition

The two enantiomers of 1-amino-2-vinylcyclopropanecarboxylic acid exhibit a striking target selectivity inversion driven exclusively by stereochemistry. The (1R,2S) enantiomer (vinyl-ACCA) is the essential pharmacophoric unit for HCV NS3/4A protease inhibitors: when incorporated as the P1 residue in tetrapeptide inhibitors, vinyl-ACCA derivatives achieve IC₅₀ values as low as 0.63 µM against the NS3 protease, representing a 22- to 34-fold improvement over non-vinyl ACCA analogs, and are approximately 14-fold more potent than the natural cysteine P1 residue found in the viral substrate [1]. Vinyl-ACCA-based macrocyclic inhibitors such as BILN 2061 (ciluprevir) achieve single-digit nanomolar enzymatic potency (IC₅₀ = 3.0 nM) and demonstrated clinical proof-of-concept by dramatically reducing viral load in HCV genotype 1 patients [2]. Conversely, the (1S,2R) enantiomer is the preferred configuration for BACE1 inhibition, with the cis-(1S,2R) isomer showing a 3.94-fold potency advantage over the (1R,2S) isomer in BACE1 assays (157 µM vs. 619 µM) [3]. This bidirectional stereochemistry–target relationship means that researchers pursuing BACE1 programs must specifically source the (1S,2R) enantiomer, as the commercially prevalent (1R,2S) vinyl-ACCA will yield inferior or inactive BACE1 inhibitors.

HCV NS3 protease target selectivity stereochemistry vinyl-ACCA antiviral drug discovery

Conformational Restriction: The (1S,2R) Cyclopropane Ring Recapitulates Potency of Flexible Ethylene Linkers While Imposing Rigidity That Enables a Unique CH–π Binding Mode

The (1S,2R)-configured cyclopropane ring serves as a stereochemically defined conformational constraint that mimics the potency of a flexible ethylene linker while introducing structural rigidity beneficial for binding entropy and selectivity. In the BACE1 inhibitor study, the cis-(1S,2R) cyclopropane compound 6 (IC₅₀ = 157 µM, LE = 0.29) exhibited comparable inhibitory potency to the parent ethylene-linked compound 2 (IC₅₀ = 171 µM, LE = 0.30), demonstrating that conformational restriction via the (1S,2R) cyclopropane does not compromise activity [1]. Critically, X-ray crystallography (PDB: 3VV8) revealed that the rigid cyclopropane ring of the (1S,2R) isomer engages in an apparent CH–π interaction with the Tyr71 side chain of BACE1—a binding contact that is stereochemically inaccessible to the (1R,2S) enantiomer and is absent in the flexible ethylene-linked inhibitors [1]. This structure-based binding mode divergence means that (1S,2R)-configured inhibitors operate through a pharmacophore geometry distinct from both the flexible ethylene series and the (1R,2S) series, offering a differentiated intellectual property and selectivity profile. In the HCV series, the introduction of the vinyl-ACCA residue (1R,2S configuration) into tetrapeptide inhibitors provided a 29- to 34-fold improvement in potency over the simple cyclopropane ACCA derivative across three different inhibitor series, confirming that the vinyl substitution is independently critical for potency enhancement beyond the cyclopropane ring alone [2].

conformational restriction CH–π interaction ligand efficiency BACE1 structure-based drug design

Enantiomeric Purity as a Procurement Decision Factor: Commercial Vinyl-ACCA Is Predominantly (1R,2S); the (1S,2R) Enantiomer Requires Verified Sourcing

The commercial landscape for vinyl-cyclopropane amino acid building blocks is dominated by the (1R,2S) enantiomer (vinyl-ACCA, typically supplied as the N-Boc-protected ethyl ester, CAS 159622-10-9), which is manufactured at multi-kilogram scale to support HCV protease inhibitor production [1]. The (1S,2R) enantiomer (CAS 208941-76-8) is a specialty chiral building block with comparatively limited commercial availability. Published synthetic processes for vinyl-ACCA derivatives, such as those described in patent EP 2537825 B1, explicitly address the production of both (1R,2S) and (1S,2R) isomers, confirming that these are distinct chemical entities requiring separate synthetic routes or chiral resolution steps [2]. For BACE1 inhibitor programs, the enantiomeric purity of the (1S,2R) starting material is critical because contamination with the (1R,2S) enantiomer at even modest levels (e.g., 10%) would introduce a chemical impurity that is approximately 4-fold less active against BACE1, potentially confounding SAR interpretation and introducing unwanted HCV NS3 protease inhibitory activity into otherwise BACE1-selective series [3]. Researchers must therefore verify enantiomeric excess (≥98% ee recommended) when procuring this compound and should not assume that commercially available vinyl-ACCA can be substituted.

enantiomeric purity chiral building block vinyl-ACCA synthetic intermediate procurement specification

Evidence-Based Research and Industrial Application Scenarios for (1S,2R)-1-Amino-2-ethenylcyclopropane-1-carboxylic acid


BACE1 (β-Secretase) Inhibitor Lead Generation and Optimization for Alzheimer's Disease Drug Discovery

The (1S,2R) configuration is the stereochemically required scaffold for BACE1 inhibitor programs that exploit the cyclopropane conformational restriction strategy. The cis-(1S,2R) cyclopropane core of compound 6 (IC₅₀ = 157 µM) was established as the most potent stereoisomer among four evaluated, and derivatization using 6 as a lead molecule led to highly potent inhibitors with distinct structure–activity relationships and binding modes compared to known amidine-type BACE1 inhibitors [1]. The unique CH–π interaction with Tyr71, confirmed by X-ray crystallography (PDB: 3VV8), provides a structural rationale for further optimization and offers intellectual property differentiation from flexible ethylene-linked chemotypes [1]. Medicinal chemistry teams initiating BACE1 programs should procure the (1S,2R) free amino acid as the foundational building block for SAR exploration.

Stereochemical Probe in HCV NS3 Protease Inhibitor SAR and Counter-Screening Panels

The (1S,2R) enantiomer serves as an essential stereochemical control in HCV NS3 protease inhibitor programs. The (1R,2S) vinyl-ACCA residue delivers IC₅₀ values of 0.63–14 µM in tetrapeptide inhibitors and sub-nanomolar potency in macrocyclic inhibitors such as BILN 2061 (IC₅₀ = 3.0 nM) [2]. Incorporating the (1S,2R) enantiomer into otherwise identical inhibitor scaffolds allows researchers to quantify the stereochemical contribution to potency, confirm binding mode specificity, and establish selectivity windows between HCV NS3 protease and BACE1 [1][2]. This compound is also valuable for counter-screening panels to verify that lead HCV inhibitors do not acquire off-target BACE1 activity through metabolic epimerization or impurity carryover.

Conformational Restriction Methodology Studies in Medicinal Chemistry Education and Core Facility SAR Platforms

The (1S,2R)-1-amino-2-ethenylcyclopropane-1-carboxylic acid scaffold provides an experimentally validated teaching system for conformational restriction methodology in drug design. The direct comparison between the flexible ethylene-linked compound 2 (IC₅₀ = 171 µM) and the constrained cis-(1S,2R) cyclopropane compound 6 (IC₅₀ = 157 µM) demonstrates that conformational restriction can maintain potency while introducing stereochemical discrimination: only the cis-(1S,2R) isomer among four stereoisomers retains activity, providing a clear instructional case for the role of stereochemistry in ligand–protein interactions [1]. University core facilities and contract research organizations offering SAR platform services can use this compound as a model system to validate synthetic methodology for chiral cyclopropane amino acid incorporation.

Specialty Chiral Building Block Supply for Neuroscience-Focused Pharmaceutical Intermediate Manufacturing

While the (1R,2S) vinyl-ACCA market is well-established and commercially saturated due to HCV drug manufacturing demand, the (1S,2R) enantiomer represents a niche but growing market opportunity driven by BACE1 inhibitor development and other neuroscience targets [3]. The synthetic methodology described in EP 2537825 B1 demonstrates that both enantiomers can be accessed from common intermediates via chiral resolution or asymmetric synthesis [4]. Contract manufacturing organizations (CMOs) equipped to produce multi-hundred-gram to kilogram quantities of (1S,2R)-1-amino-2-ethenylcyclopropane-1-carboxylic acid with verified enantiomeric purity (≥98% ee) can position themselves as preferred suppliers for pharmaceutical clients advancing BACE1 programs, where the correct stereochemistry is a go/no-go criterion for lead series progression [1][3].

Quote Request

Request a Quote for (1S,2R)-1-Amino-2-ethenylcyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.